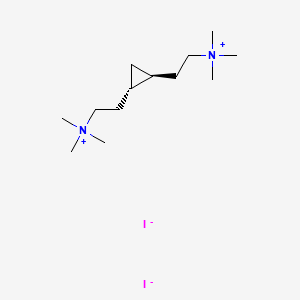
trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide: is a quaternary ammonium compound with the molecular formula C13H30N2.2I. This compound is characterized by the presence of two cyclopropyl groups and two trimethylammonium groups, making it a unique structure in the realm of organic chemistry .
Méthodes De Préparation
The synthesis of trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide typically involves the reaction of cyclopropyl ethylamine with trimethylamine in the presence of iodine. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles such as hydroxide or cyanide ions.
Common reagents and conditions used in these reactions include solvents like acetonitrile or dichloromethane, and reaction temperatures ranging from -20°C to 80°C. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties, making it a candidate for use in disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific cells or tissues.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mécanisme D'action
The mechanism of action of trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide involves its interaction with cellular membranes. The compound’s quaternary ammonium groups can disrupt the lipid bilayer of cell membranes, leading to cell lysis and death. This mechanism is particularly effective against bacterial cells, making it a potent antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar compounds to trans-(Cyclopropylenediethyl)bis(trimethylammonium) diiodide include:
Trimethyltetradecylammonium bromide: Another quaternary ammonium compound with similar antimicrobial properties.
Dithienylethene-bis(trimethylammonium) iodide: A compound with photochromic properties, used in light-responsive materials.
The uniqueness of this compound lies in its cyclopropyl groups, which impart distinct chemical and physical properties compared to other quaternary ammonium compounds .
Propriétés
Numéro CAS |
66902-82-7 |
|---|---|
Formule moléculaire |
C13H30I2N2 |
Poids moléculaire |
468.20 g/mol |
Nom IUPAC |
trimethyl-[2-[(1S,2S)-2-[2-(trimethylazaniumyl)ethyl]cyclopropyl]ethyl]azanium;diiodide |
InChI |
InChI=1S/C13H30N2.2HI/c1-14(2,3)9-7-12-11-13(12)8-10-15(4,5)6;;/h12-13H,7-11H2,1-6H3;2*1H/q+2;;/p-2/t12-,13-;;/m1../s1 |
Clé InChI |
AFBMXPBYKRREGT-SNFSYSBXSA-L |
SMILES isomérique |
C[N+](C)(C)CC[C@@H]1C[C@H]1CC[N+](C)(C)C.[I-].[I-] |
SMILES canonique |
C[N+](C)(C)CCC1CC1CC[N+](C)(C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















